molecular formula C5H10N2O3S B14424171 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol CAS No. 82653-46-1

2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol

Cat. No.: B14424171
CAS No.: 82653-46-1
M. Wt: 178.21 g/mol
InChI Key: HGYSSSOSDNIQFL-UHFFFAOYSA-N
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Description

2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is an organic compound with a unique structure that includes a nitroethenyl group, a methylsulfanyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol typically involves the reaction of 2-nitroethenylamine with methylsulfanyl compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)ethan-1-amine: Similar structure but lacks the nitro group.

    2-(Nitroethenyl)aminoethanol: Similar structure but lacks the methylsulfanyl group.

Uniqueness

2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82653-46-1

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanol

InChI

InChI=1S/C5H10N2O3S/c1-11-5(4-7(9)10)6-2-3-8/h4,6,8H,2-3H2,1H3

InChI Key

HGYSSSOSDNIQFL-UHFFFAOYSA-N

Canonical SMILES

CSC(=C[N+](=O)[O-])NCCO

Origin of Product

United States

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